

Toxicological Profile of Fensulfothion Oxon: An In-depth Technical Guide

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Compound of Interest

Compound Name: Fensulfothion oxon

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Introduction

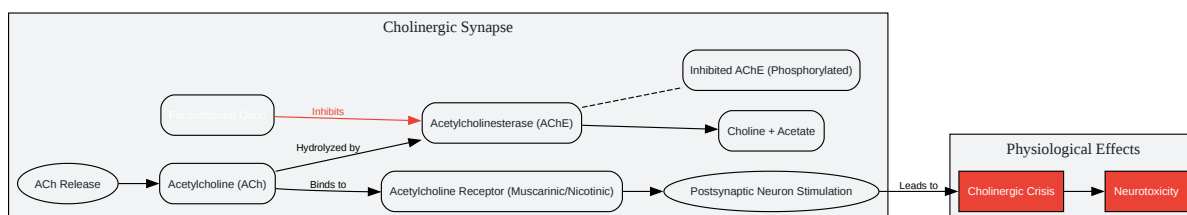
Fensulfothion oxon, the oxygen analog of the organophosphorus insecticide fensulfothion, is a potent neurotoxicant of significant interest in the fields of toxicology, environmental science, and pharmacology. As the active metabolite, **fensulfothion oxon** is considerably more toxic than its parent compound, primarily through its potent inhibition of acetylcholinesterase (AChE). [1][2] This technical guide provides a comprehensive overview of the toxicological profile of **fensulfothion oxon**, including its mechanism of action, metabolism, and toxicity across various endpoints. The information is presented to support research, risk assessment, and the development of potential therapeutic interventions.

Physicochemical Properties

Property	Value	Reference
IUPAC Name	diethyl (4-methylsulfinylphenyl) phosphate	Smolecule
CAS Number	6552-21-2	Smolecule
Molecular Formula	C ₁₁ H ₁₇ O ₅ PS	Smolecule
Molecular Weight	292.29 g/mol	Smolecule

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for **fensulfothion oxon** is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in cholinergic synapses.[1][2] This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent cholinergic crisis.[1] The clinical manifestations of this overstimulation include tremors, convulsions, respiratory distress, and ultimately, death.[2] **Fensulfothion oxon** is a significantly more potent AChE inhibitor than its parent compound, fensulfothion.[1]



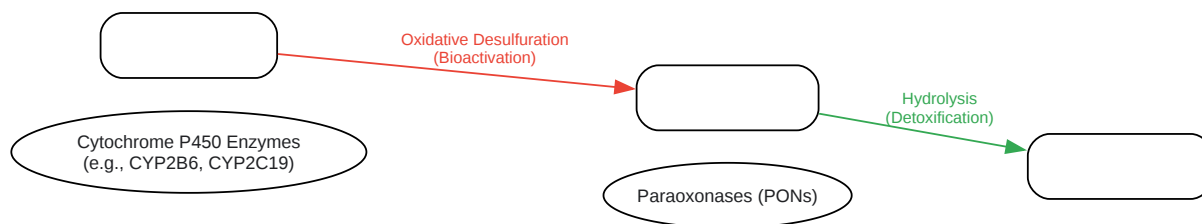
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Mechanism of Acetylcholinesterase Inhibition by **Fensulfothion Oxon**.

Metabolism

Fensulfothion is a phosphorothioate, which is metabolically activated to its highly toxic oxon form by cytochrome P450 (CYP) enzymes in the liver.[2][3] This bioactivation involves oxidative desulfuration, where the sulfur atom is replaced by an oxygen atom. While specific CYP isozymes responsible for fensulfothion metabolism are not extensively documented, in other organophosphates like chlorpyrifos and parathion, CYP2B6 and CYP2C19 have been identified as major players in this process.[3]

Detoxification of **fensulfothion oxon** can occur through hydrolysis by paraoxonases (PONs), which are esterases found in the plasma and liver.



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Metabolic pathway of Fensulfothion to **Fensulfothion Oxon**.

Toxicological Data

Acute Toxicity

Fensulfothion and its metabolites are highly toxic. The oxon form is generally more toxic than the parent compound.

Table 1: Acute Toxicity of Fensulfothion and its Metabolites in Rats

Compound	Route	Sex	LD ₅₀ (mg/kg)	Reference
Fensulfothion	Oral	Male	4	[4]
Fensulfothion	Oral	Female	1.8	[4]
Fensulfothion	Dermal	Male	14-30	[4]
Fensulfothion	Dermal	Female	3.5-3.0	[4]
Fensulfothion Oxon	Intraperitoneal	Male	1.53	[1]
Fensulfothion Oxon	Intraperitoneal	Female	-	[1]
Fensulfothion Sulfone	Intraperitoneal	Male	2.2	[1]
Fensulfothion Oxon Sulfone	Intraperitoneal	Male	1.25	[1]

Table 2: Acute Inhalation Toxicity of Fensulfothion in Rats

Duration	LC ₅₀ (mg/m ³)	Reference
1 hour	113	[4]
4 hours	29.5	[4]

Acetylcholinesterase Inhibition

Table 3: In Vitro Acetylcholinesterase Inhibition

Compound	Enzyme Source	I ₅₀ (M)	Reference
Fensulfothion Oxon	Rat Brain	5.4 x 10 ⁻⁴	[1]
Fensulfothion	Rat Brain	3 x 10 ⁻⁴	[1]

Note: The IS_{50} value for fensulfothion is likely influenced by its in vitro conversion to the more active oxon form.

Chronic, Reproductive, and Developmental Toxicity

Data specific to **fensulfothion oxon** for chronic, reproductive, and developmental toxicity are limited. Studies are primarily conducted with the parent compound, fensulfothion. The No-Observed-Adverse-Effect-Level (NOAEL) for cholinesterase inhibition in subchronic feeding studies with fensulfothion is reported to be 1 ppm in the diet for both dogs and cats.^[4] In a three-generation reproduction study in rats, fensulfothion did not show reproductive toxicity at the doses tested.^[1] Similarly, no embryotoxic or teratogenic effects were observed in rabbits.^[1]

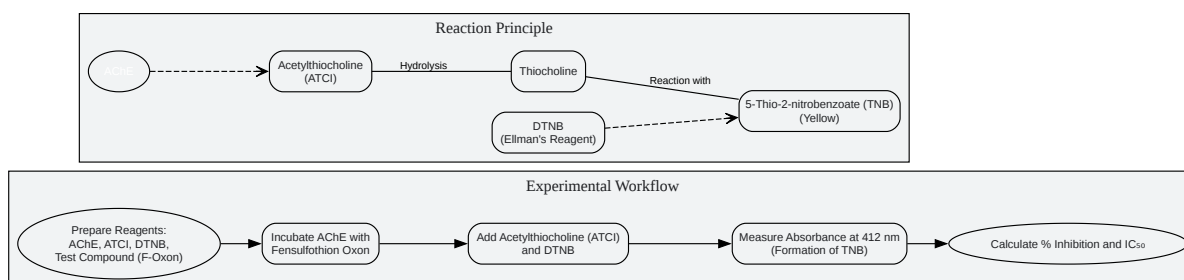
Genotoxicity and Carcinogenicity

There is limited specific data on the genotoxicity and carcinogenicity of **fensulfothion oxon**. Studies on the parent compound, fensulfothion, have shown no evidence of mutagenic effects in mice.^[4]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory potential of compounds on AChE activity.



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Workflow of the in vitro Acetylcholinesterase Inhibition Assay.

Protocol Outline:

- **Reagent Preparation:** Prepare solutions of acetylcholinesterase, the test compound (**fensulfothion oxon**), acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
- **Incubation:** Pre-incubate the acetylcholinesterase enzyme with various concentrations of **fensulfothion oxon** for a defined period to allow for inhibition to occur.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding ATCI and DTNB to the enzyme-inhibitor mixture.
- **Measurement:** Monitor the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of **fensulfothion oxon** and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

This method is used to determine the acute oral toxicity (LD_{50}) of a substance.

Protocol Outline:

- Animal Selection: Use a small number of animals (typically rats or mice) of a single sex.
- Dose Administration: Administer a single oral dose of the test substance to one animal.
- Observation: Observe the animal for signs of toxicity and mortality over a period of 14 days.
- Dose Adjustment:
 - If the animal survives, the next animal is given a higher dose.
 - If the animal dies, the next animal is given a lower dose.
- LD_{50} Estimation: Continue this sequential dosing until enough data is collected to calculate the LD_{50} using statistical methods.

Three-Generation Reproduction Study (Adapted from OECD Guideline 416)

This study design evaluates the effects of a substance on reproductive performance over multiple generations.

Protocol Outline:

- Parental Generation (F0): Male and female animals are administered the test substance for a pre-mating period and through mating, gestation, and lactation.
- First Filial Generation (F1): Offspring from the F0 generation are selected to become the parents of the F2 generation and are exposed to the test substance from weaning through their reproductive cycle.

- Second Filial Generation (F2): Offspring from the F1 generation are similarly selected and exposed to produce the F3 generation.
- Endpoints Evaluated: Mating performance, fertility, gestation length, litter size, pup viability, growth, and survival are assessed in each generation. Gross and histopathological examinations of reproductive organs are also performed.

Conclusion

Fensulfothion oxon is a highly toxic metabolite of the insecticide fensulfothion, exerting its primary toxic effect through the potent and irreversible inhibition of acetylcholinesterase. Its formation via metabolic activation by cytochrome P450 enzymes highlights the importance of understanding the metabolic fate of parent organophosphorus compounds. While comprehensive toxicological data specifically for **fensulfothion oxon** is limited in some areas, the available information, combined with data from its parent compound, provides a strong basis for risk assessment and further research. The experimental protocols outlined in this guide offer standardized methods for evaluating the neurotoxic and other potential adverse effects of this and similar compounds. This in-depth technical guide serves as a valuable resource for professionals in toxicology, drug development, and environmental science.

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